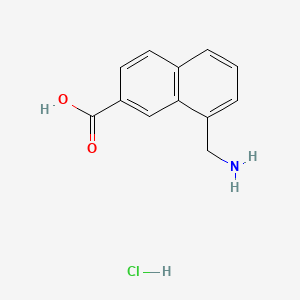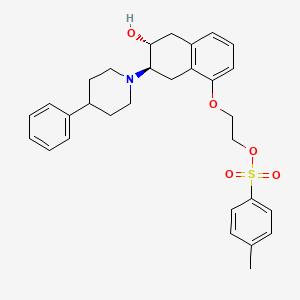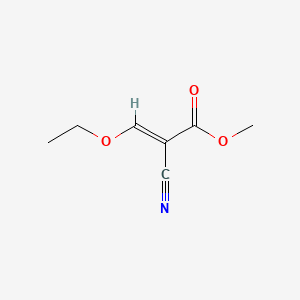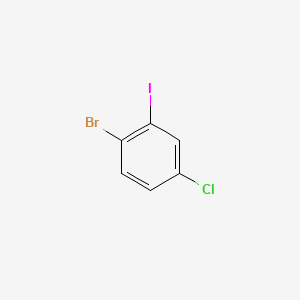
1-Bromo-4-cloro-2-yodobenceno
Descripción general
Descripción
1-Bromo-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and potential drug candidates.
Mecanismo De Acción
Target of Action
1-Bromo-4-chloro-2-iodobenzene is a halogenated aromatic compound . Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can undergo coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its participation in various coupling reactions . The structure of 1-Bromo-4-chloro-2-iodobenzene contains bromine and iodine atoms, which can readily participate in these reactions . The reactivity difference between the bromine and iodine units in the benzene ring allows for sequential coupling transformations . This means that the iodine unit can first undergo a coupling reaction, followed by the bromine atom .
Biochemical Pathways
1-Bromo-4-chloro-2-iodobenzene is primarily used in organic synthesis, and as such, it doesn’t typically interact with biological pathways. In the context of synthetic chemistry, it can be involved in various reactions, such as sonogashira coupling . In this reaction, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Result of Action
The result of 1-Bromo-4-chloro-2-iodobenzene’s action is the formation of new organic compounds through coupling reactions . For example, in a Sonogashira coupling reaction, it can couple with a terminal acetylene to form a new compound .
Action Environment
The action of 1-Bromo-4-chloro-2-iodobenzene is influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, the temperature, and the solvent used in the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-iodobenzene can be synthesized through a multi-step halogenation process. One common method involves the halogenation of a benzene derivative. For instance, starting with 1-iodo-2-nitrobenzene, bromination can be carried out using bromine in the presence of a catalyst such as aluminum trichloride under reflux conditions in an organic solvent like dichloromethane or chloroform . The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of 1-Bromo-4-chloro-2-iodobenzene typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of efficient catalysts and solvents is crucial to ensure the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in metal-catalyzed coupling reactions such as the Sonogashira coupling, where the iodine atom is selectively coupled to a terminal acetylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia at low temperatures can be used for substitution reactions.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are typically used for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Products such as bis(4-bromophenyl)acetylene are formed in coupling reactions.
Comparación Con Compuestos Similares
- 1-Bromo-2-chloro-4-iodobenzene
- 1-Bromo-4-iodobenzene
- 2-Bromo-4-chloro-1-iodobenzene
Uniqueness: 1-Bromo-4-chloro-2-iodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in selective coupling reactions and the synthesis of complex molecules .
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJJKFAXAOCLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679548 | |
| Record name | 1-Bromo-4-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148836-41-3 | |
| Record name | 1-Bromo-4-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


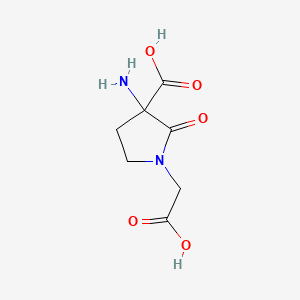

![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)
